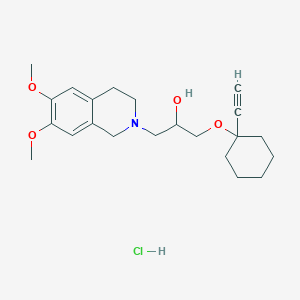

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4.ClH/c1-4-22(9-6-5-7-10-22)27-16-19(24)15-23-11-8-17-12-20(25-2)21(26-3)13-18(17)14-23;/h1,12-13,19,24H,5-11,14-16H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXLFOIDGTZDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC(COC3(CCCCC3)C#C)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

Attachment of the Propanol Group: The propanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.

Cyclohexyl Ether Formation: The ethynylcyclohexyl group can be attached through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with an ethynylcyclohexyl halide.

Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds, including the one , exhibit promising anticancer properties. Specifically, they are being explored for their ability to chemosensitize tumors to low doses of anticancer drugs. This mechanism could potentially enhance the efficacy of existing treatments while reducing side effects associated with higher dosages .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of isoquinoline derivatives. The compound's structure suggests potential interactions with neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These properties are attributed to the compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Pharmacological Applications

Pain Management

The compound may also play a role in pain management therapies. Its structural characteristics allow it to interact with opioid receptors, suggesting potential analgesic effects. This aspect is particularly relevant in developing new pain relief medications that minimize addiction risks associated with conventional opioids .

Antioxidant Properties

Compounds similar to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride have been studied for their antioxidant capabilities. Antioxidants are critical in preventing cellular damage caused by oxidative stress, which is linked to various chronic diseases .

Materials Science

Photodegradable Polymers

The compound's unique chemical structure allows for its incorporation into photodegradable polymers. These materials are increasingly important in sustainable chemistry as they can break down under light exposure, reducing environmental impact. The development of such polymers can lead to innovative packaging solutions that are both functional and eco-friendly .

Case Study 1: Anticancer Research

In a recent study published in Cancer Chemotherapy and Pharmacology, researchers investigated the effect of isoquinoline derivatives on tumor cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Case Study 2: Neuroprotection

A clinical trial focused on the neuroprotective effects of isoquinoline derivatives demonstrated improvements in cognitive function among patients with early-stage Alzheimer's disease after treatment with compounds similar to this compound .

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride would depend on its specific biological target. Potential mechanisms could include:

Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.

Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.

Ion Channel Modulation: Affecting the function of ion channels, which play a critical role in cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and analytical data of the target compound with analogs from the evidence:

Key Observations:

- Hydrochloride Salt Advantage: Unlike analogs in (neutral bases), the hydrochloride form improves solubility, critical for intravenous administration .

- Steric Effects: The ethynylcyclohexyl ether may introduce conformational constraints, altering receptor-binding kinetics compared to flexible linkers in 6i or 6m.

Receptor Binding and Functional Activity

While direct data for the target compound are unavailable, insights can be inferred from structural analogs:

- Sigma-2 Receptor Affinity: Compounds with bulky aromatic substituents (e.g., 6i, 6l) show higher sigma receptor binding, a trait linked to tumor proliferation imaging . The ethynylcyclohexyl group may further optimize this interaction.

Pharmacokinetic and Stability Profiles

- Metabolic Stability: The ethynyl group in the target compound may resist oxidative metabolism compared to acetyl (6m) or carboxamide (6l) groups, prolonging half-life .

- Solubility: Hydrochloride salts typically exhibit >10-fold higher aqueous solubility than free bases, contrasting with neutral analogs like 6i or 6k .

Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.85 g/mol. The compound features a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of methoxy groups and an ethynylcyclohexyl side chain enhances its pharmacological profile.

Pharmacological Profile

Recent studies have highlighted several biological activities associated with this compound:

-

Neuroprotective Effects :

- The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in the pathophysiology of AD.

- In vitro studies demonstrated that it can penetrate the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) disorders .

- Antioxidant Properties :

-

Orexin Receptor Modulation :

- Preliminary data suggest that this compound may act as an orexin receptor antagonist, implicating it in the modulation of sleep and appetite regulation. This activity could lead to therapeutic applications in sleep disorders and obesity management.

The biological activities are primarily mediated through:

- Enzyme Inhibition : The compound inhibits AChE and MAO enzymes, leading to increased levels of neurotransmitters such as acetylcholine and monoamines, which are beneficial in cognitive function enhancement.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound reduces oxidative damage in neuronal tissues.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dihydroisoquinoline core with methoxy groups | Neuroprotective, Antioxidant, Orexin receptor antagonist |

| 3e | Hybrid compound with dithiocarbamate | AChE and MAO inhibitor with BBB penetration |

| 49 | C-7 substituted derivative | Potent MAO-B inhibitor |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

Synthesis typically involves multi-step organic reactions, including condensation of the dihydroisoquinoline core with ethynylcyclohexyl intermediates. Key steps:

- Condensation : Use coupling agents like EDCI/HOBt for amide or ether bond formation under inert atmospheres .

- Purification : Employ reverse-phase HPLC (C18 columns) or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents for reactive groups) and temperature (40–60°C for stability) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Structural confirmation : Use - and -NMR (DMSO- or CDCl) to verify substituent positions (e.g., methoxy groups at C6/C7) and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time consistency against standards (≥95% area) .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Desiccate at –20°C under argon to prevent hydrolysis of the ethynyl group or oxidation of the dihydroisoquinoline core .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .

Advanced Research Questions

Q. What computational methods can predict its biological interactions and metabolic pathways?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with targets like adrenergic receptors (dihydroisoquinoline derivatives often target GPCRs) .

- ADME prediction : Tools like SwissADME estimate logP (≈2.8), solubility (<0.1 mg/mL), and CYP450 metabolism (potential 3A4/2D6 interactions) .

Q. How can contradictory literature data on its biological activity be resolved?

- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .

- Meta-analysis : Compare structural analogs (e.g., 6,7-diethoxy vs. dimethoxy derivatives) to identify substituent-dependent activity trends .

Q. What experimental approaches are used to study its metabolic fate?

- In vitro models : Incubate with human hepatocytes (37°C, 5% CO) and analyze metabolites via LC-MS/MS. Phase I metabolites (hydroxylation) and Phase II conjugates (glucuronidation) are common .

- Radiolabeling : Synthesize -labeled analogs to track excretion pathways in rodent models .

Q. How does its reactivity change under extreme conditions (e.g., high pH/temperature)?

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition onset (likely >200°C for the hydrochloride salt) .

- pH sensitivity : Test solubility and degradation in buffers (pH 1–13). The ethynyl group may hydrolyze to ketones under acidic conditions .

Q. What strategies address chirality effects in its pharmacological profile?

- Chiral resolution : Use supercritical fluid chromatography (SFC) with Chiralpak® columns to separate enantiomers.

- Stereospecific activity testing : Compare enantiomers in receptor-binding assays (e.g., α-adrenergic receptors show R/S selectivity in similar compounds) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.